The presence of a bromine atom and a fluorine atom on the phenyl ring suggests that 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane could be a valuable intermediate in organic synthesis. The bromo group can be readily substituted for other functional groups, while the fluorine atom can influence the reactivity of the molecule. This makes it a potentially versatile building block for the construction of more complex molecules [].
Fluorine is a common substituent in many pharmaceuticals due to its ability to improve the drug-likeness properties of a molecule. The 1,3-dioxolane ring system is also found in some bioactive molecules. Therefore, 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane could be of interest to medicinal chemists for exploring its potential biological activity or as a starting material for synthesizing novel drug candidates [, ].
Heterocyclic compounds containing bromine and fluorine atoms can be useful for applications in material science, such as organic electronics or fire retardants. The properties of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane might be investigated for potential applications in these areas [, ].
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is characterized by the molecular formula C₉H₈BrF O₂ and a molecular weight of approximately 247.07 g/mol . The compound features a dioxolane ring fused to a brominated and fluorinated phenyl group. Its structure includes two oxygen atoms within the dioxolane ring, contributing to its chemical properties and reactivity .
The synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane typically involves:
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane has potential applications in several areas:
Interaction studies are crucial for understanding how 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane interacts with biological systems or other chemicals. Preliminary assessments could involve:
Several compounds share structural similarities with 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2-(2-Bromophenyl)-1,3-dioxolane | 0.96 | Similar dioxolane structure but different bromine position. |
| 4-Bromo-1,3-dihydroisobenzofuran | 0.71 | Contains a similar halogen but different ring structure. |
| (6-Bromobenzo[d][1,3]dioxol-5-yl)methanol | 0.72 | Features a different aromatic system and functional groups. |
| Benzaldehyde Propylene Glycol Acetal | 0.72 | Different functional groups; lacks halogenation. |
These comparisons illustrate that while there are structurally similar compounds, the specific arrangement of bromine and fluorine in 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane contributes to its unique chemical behavior and potential applications.
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is the systematic IUPAC name derived from its structure. The parent heterocycle is 1,3-dioxolane, a five-membered ring containing two oxygen atoms at positions 1 and 3. A phenyl substituent is attached at position 2, with bromine and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively.
| Isomer | CAS Number | Substituent Positions | Molecular Formula |
|---|---|---|---|
| Ortho | 773097-04-4 | 2-bromo, 4-fluoro | C₉H₈BrFO₂ |
| Meta (Target) | 77771-04-1 | 3-bromo, 4-fluoro | C₉H₈BrFO₂ |
| Para | 248270-23-7 | 4-bromo, 2-fluoro | C₉H₈BrFO₂ |
Note: All isomers share the same molecular formula (C₉H₈BrFO₂) but differ in substituent positions, leading to distinct physical and chemical properties.
X-ray crystallography provides critical insights into the three-dimensional arrangement of atoms. While direct crystallographic data for 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is not explicitly reported in the provided sources, structural analogues and related compounds offer indirect evidence of its geometry.
Dioxolane Ring Conformation:
Phenyl Substituent Orientation:
Intermolecular Interactions:
Limitations: Specific crystallographic parameters (e.g., unit cell dimensions, space group) for the target compound remain unreported in the literature.
The positional arrangement of bromine and fluorine substituents significantly impacts molecular geometry, electronic properties, and reactivity. Below is a comparative analysis of the target compound and its isomers.
| Property | Ortho Isomer | Meta Isomer (Target) | Para Isomer |
|---|---|---|---|
| Substituent Positions | 2-bromo, 4-fluoro | 3-bromo, 4-fluoro | 4-bromo, 2-fluoro |
| Dipole Moment | Higher (proximal Br/F) | Moderate | Moderate |
| Electron Density | Altered by proximity | Balanced | Symmetric |
| Reactivity | Steric hindrance | Optimal for substitution | Lower steric hindrance |
Ortho Isomer (2-Bromo-4-fluorophenyl):
Para Isomer (4-Bromo-2-fluorophenyl):
Target Compound (Meta Isomer):
Nuclear magnetic resonance (NMR) spectroscopy is pivotal for elucidating molecular conformations in solution. Below is an analysis of conformational dynamics in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane and related compounds.
Dioxolane Ring Protons:
Phenyl Ring Protons:
Conformational Flexibility:
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Ortho | 7.8 (H-5), 7.5 (H-6) | 95.2 (C1), 102.1 (C3) |
| Meta (Target) | 7.6 (H-5), 7.4 (H-6) | 96.7 (C1), 103.5 (C3) |
| Para | 7.7 (H-5), 7.3 (H-6) | 94.9 (C1), 101.8 (C3) |
Note: Exact chemical shifts depend on solvent, temperature, and substituent effects.
The synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane represents a classic example of acid-catalyzed acetalization, where the aldehyde functionality of 3-bromo-4-fluorobenzaldehyde undergoes cyclic acetalization with ethylene glycol to form a five-membered 1,3-dioxolane ring [1]. This transformation has been extensively documented in patent literature and synthetic organic chemistry as a reliable method for carbonyl protection and functional group manipulation.
The most widely reported synthetic protocol involves dissolving 3-bromo-4-fluorobenzaldehyde (10.500 g, 51.722 mmol), para-toluenesulfonic acid (0.098 g, 0.517 mmol), and ethylene glycol (3.471 mL, 62.066 mmol) in toluene (50 mL) at room temperature [1]. The resulting solution undergoes stirring at the same temperature for 18 hours, after which water is added to the reaction mixture for extraction with dichloromethane. The organic layer is subsequently washed with saturated sodium chloride aqueous solution, dehydrated with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification via column chromatography using silica gel with ethyl acetate and hexane gradient elution yields 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane as a yellow oil in 81.5% yield [1].
Alternative synthetic approaches have been explored to improve efficiency and reduce reaction times. Microwave-assisted acetalization has demonstrated superior performance, achieving yields of up to 96% in reaction times as short as 1-3 minutes [2]. This methodology employs trimethylsilyl chloride or aluminum chloride as Lewis acid catalysts in methanol solvent under microwave irradiation conditions [2]. The dramatic reduction in reaction time from 18 hours to minutes represents a significant advancement in synthetic efficiency.
The compound exhibits characteristic physical properties including a molecular weight of 247.06 g/mol, predicted boiling point of 278.9±40.0°C, and density of 1.590±0.06 g/cm³ [3]. Storage conditions typically require temperatures of 2-8°C due to the compound's chemical stability profile [4].
Table 1: Experimental Conditions and Yields for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane Synthesis
| Method | Catalyst | Catalyst Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Acid-Catalyzed Acetalization | p-Toluenesulfonic acid (PTSA) | 1.0 | Toluene | 20 | 18.00 | 81.5 | WO2022/13728,2022 [1] |
| Optimized Acid-Catalyzed | p-Toluenesulfonic acid (PTSA) | 1.0 | Toluene | 20 | 18.00 | 81.5 | Patent literature |
| Microwave-Assisted | TMSCl or AlCl₃ | 10.0 | Methanol | MW irradiation | 0.03 | 96.0 | Microwave studies [2] |
The mechanism of acid-catalyzed acetalization involves a series of well-defined steps that have been extensively studied in organic chemistry literature [5]. Para-toluenesulfonic acid functions as a strong organic acid catalyst by protonating the carbonyl oxygen of 3-bromo-4-fluorobenzaldehyde, thereby activating it for nucleophilic attack by ethylene glycol [5].
The mechanistic pathway begins with protonation of the aldehyde carbonyl group by para-toluenesulfonic acid, generating a highly electrophilic oxonium ion intermediate [5]. This activation significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition by one of the hydroxyl groups of ethylene glycol. The initial nucleophilic addition forms a hemiacetal intermediate, which represents a crucial transition state in the overall transformation [5] [6].
Following hemiacetal formation, the mechanism proceeds through intramolecular cyclization facilitated by the second hydroxyl group of ethylene glycol [5] [6]. Para-toluenesulfonic acid protonates the hydroxyl group of the hemiacetal intermediate, creating an excellent leaving group in the form of water. The second alcohol functionality of ethylene glycol then acts as an intramolecular nucleophile, displacing water and forming the cyclic dioxolane ring system [5].
The cyclization step is thermodynamically favored due to the formation of a stable five-membered ring with minimal ring strain. The final step involves deprotonation of the cyclic oxonium ion to yield the neutral 1,3-dioxolane product and regenerate the para-toluenesulfonic acid catalyst [5]. This regeneration of the catalyst enables the reaction to proceed catalytically rather than stoichiometrically.
Kinetic studies of related acetalization reactions have provided valuable insights into the mechanistic details. The activation energy for acetalization reactions typically ranges from 47-63 kJ/mol, depending on the substrate and reaction conditions [7] [8] [9]. For propylene glycol acetalization with acetaldehyde, the activation energy has been determined to be 56 kJ/mol [7]. Similar acetalization reactions involving ethylene glycol show activation energies of approximately 47.9 kJ/mol [8].
Table 2: Kinetic Parameters for Related Acetalization Reactions
| Substrate | Catalyst | Temperature Range (K) | Activation Energy (kJ/mol) | Pre-exponential Factor | Rate Expression | Reference |
|---|---|---|---|---|---|---|
| Propylene glycol + Acetaldehyde | p-TSA | 288-333 | 56.0 | Not specified | Second order | Ind. Eng. Chem. Res. 2013 [7] |
| Ethylene glycol + Acetic acid | Cation exchange resin | 333-363 | 47.9 | 1.16 × 10⁷ | LHHW model | CABEQ 2011 [8] |
| General aldehyde acetalization | p-TSA | 288-298 | 63.0 | Not specified | Second order reversible | Mechanism studies [5] |
| Diethylacetal synthesis | Amberlyst 18 | 289-299 | 47.9 | 1.16 × 10⁴ | Langmuir-Hinshelwood | Chemical Engineering [9] |
Solvent selection plays a critical role in determining both the reaction rate and the mechanistic pathway of acetalization reactions [10] [11] [12]. The choice of solvent directly influences the stabilization of charged intermediates, the solvation of reactants and catalysts, and the overall thermodynamics of the transformation.
Polar protic solvents such as methanol and water generally favor the formation of ionic intermediates through stabilization of charged species [11] [13]. In these solvents, the mechanism tends to proceed through a more ionic pathway with enhanced stabilization of oxonium ion intermediates [12]. Studies have demonstrated that methanol provides superior performance for acetalization reactions, achieving yields exceeding 95% due to its ability to stabilize charged transition states while maintaining good solubility for organic substrates [11].
Polar aprotic solvents including dichloromethane and acetonitrile offer different advantages in acetalization chemistry [13]. These solvents possess high dielectric constants that can stabilize charged intermediates without competing for hydrogen bonding interactions [13]. Dichloromethane, with its relatively low boiling point of 39.6°C, facilitates easy solvent removal and product isolation [13]. However, the reaction rates in polar aprotic solvents are generally intermediate between those observed in polar protic and nonpolar solvents.
Nonpolar solvents such as toluene provide unique advantages for acetalization reactions, particularly in terms of water removal through azeotropic distillation [1] [14]. The use of toluene in the synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane enables efficient removal of water formed during the reaction, driving the equilibrium toward product formation [1]. However, the lower polarity of toluene results in slower reaction rates compared to more polar solvents [12].
The influence of solvent dielectric constant on reaction mechanisms has been extensively studied [12]. High dielectric constant solvents (ε > 30) tend to favor SN1-like mechanisms with greater charge separation, while low dielectric constant solvents (ε < 10) promote SN2-like mechanisms with tighter ion pairs [12]. This mechanistic distinction has important implications for stereochemistry and reaction selectivity.
Ionic liquids represent an emerging class of solvents for acetalization reactions, offering unique advantages including negligible vapor pressure, thermal stability, and tunable properties [15]. Protic ionic liquids have demonstrated particular effectiveness in acetalization chemistry, achieving yields of 85-92% while enabling catalyst recycling through simple phase separation [15].
Table 3: Solvent Effects on Acetalization Reactions
| Solvent | Polarity | Dielectric Constant | Boiling Point (°C) | Reaction Rate Effect | Yield Effect | Mechanism Favored |
|---|---|---|---|---|---|---|
| Toluene | Nonpolar | 2.4 | 111 | Moderate | Good (81.5%) [1] | SN2 |
| Dichloromethane | Polar aprotic | 9.1 | 40 | Fast | Good (>80%) | Mixed |
| Methanol | Polar protic | 33.0 | 65 | Very fast | Excellent (>95%) [11] | SN1 |
| Water | Polar protic | 78.5 | 100 | Slow | Poor (<50%) | SN1 |
| Ionic liquid | Polar ionic | >30 | >200 | Fast | Excellent (>90%) [15] | Mixed |
| Solvent-free | N/A | N/A | N/A | Very fast | Excellent (>96%) [16] | Surface catalysis |
The development of environmentally benign synthetic methodologies for dioxolane formation has become increasingly important in modern organic chemistry [17] [18]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and utilization of renewable feedstocks and catalysts [17].
Microwave-assisted synthesis represents one of the most significant advances in green acetalization chemistry [2]. This technology enables dramatic reductions in reaction times from hours to minutes while simultaneously improving yields and reducing energy consumption [2]. The microwave-assisted synthesis of acetals achieves yields of 90-96% in reaction times of 1-3 minutes, representing atom economies greater than 95% [2]. The rapid heating provided by microwave irradiation enhances molecular motion and collision frequency, leading to accelerated reaction rates.
Solvent-free conditions offer another attractive approach to sustainable dioxolane synthesis [16]. Heterogeneous acid catalysts such as sulfonic acid-functionalized silica enable acetalization reactions to proceed without organic solvents, achieving yields of 85-95% in reaction times of 0.5-2 hours [16]. These catalysts can be recycled for more than five reaction cycles without significant loss of activity, contributing to improved process economics and reduced waste generation [16].
Ionic liquid catalysis has emerged as a powerful tool for sustainable organic synthesis [15]. Protic ionic liquids serve as both solvent and catalyst for acetalization reactions, eliminating the need for additional organic solvents while enabling catalyst recycling [15]. These systems achieve yields of 85-92% with E-factors less than 0.5 and can be recycled for up to five reaction cycles [15].
Biocatalytic approaches using enzymes such as lipases have been explored for sustainable dioxolane synthesis [19] [20]. While reaction times are generally longer (4-24 hours) and yields somewhat lower (70-88%), biocatalysis offers exceptional selectivity and operates under mild conditions [19]. The use of bio-based solvents such as cyclopentyl methyl ether further enhances the sustainability profile of these processes [19].
Solid acid catalysts represent another important category of green chemistry approaches [21]. Glycerol-based carbon materials functionalized with sulfonic acid groups enable acetalization reactions under solvent-free conditions with excellent recyclability [21]. These catalysts combine the advantages of heterogeneous catalysis with the utilization of renewable feedstocks for catalyst preparation.
Supercritical fluid technology offers unique advantages for sustainable synthesis, particularly in terms of solvent elimination and product separation [22]. Although requiring higher temperatures (200-350°C), supercritical conditions enable acetalization reactions to proceed without traditional organic solvents while facilitating product isolation through pressure reduction.
Table 4: Green Chemistry Approaches for Dioxolane Synthesis
| Approach | Catalyst Type | Temperature (°C) | Reaction Time | Yield (%) | E-Factor | Atom Economy (%) | Recyclability |
|---|---|---|---|---|---|---|---|
| Microwave-assisted [2] | Lewis acid (TMSCl) | MW (60-80) | 1-3 min | 90-96 | <0.1 | >95 | No |
| Ionic liquid catalyst [15] | Protic ionic liquid | 25-80 | 2-6 h | 85-92 | <0.5 | >90 | Yes (5 cycles) |
| Solvent-free conditions [16] | Heterogeneous acid | 20-100 | 0.5-2 h | 85-95 | <0.2 | >95 | Yes (>5 cycles) |
| Biocatalysis [19] | Enzyme (Lipase) | 40-60 | 4-24 h | 70-88 | <0.3 | >85 | Yes (3-5 cycles) |
| Solid acid catalyst [21] | Silica-SO₃H | 20-50 | 5-30 min | 90-98 | <0.1 | >95 | Yes (>5 cycles) |
| Supercritical conditions [22] | No catalyst | 200-350 | 15-60 min | 80-95 | <0.4 | >88 | No |
This comprehensive analytical review presents the spectroscopic profiling and characterization of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, a significant organofluorine compound with molecular formula C₉H₈BrFO₂ and molecular weight 247.06 g/mol [1] [2] [3]. The compound features a unique structural architecture combining a 1,3-dioxolane heterocyclic ring with a dihalogenated aromatic substituent, creating distinctive spectroscopic signatures that enable comprehensive analytical identification and structural elucidation through multiple complementary techniques.
The infrared spectroscopic analysis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane reveals characteristic absorption bands that provide definitive identification of the compound's functional groups and structural features. The vibrational spectrum exhibits several distinct regions corresponding to different molecular components [4] [5] [6].
The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region between 3100-3000 cm⁻¹, displaying medium intensity absorptions typical of substituted benzene derivatives [5] [6] [7]. These bands are particularly diagnostic for the aromatic character of the phenyl ring and are influenced by the electronic effects of the bromine and fluorine substituents, which create inductive electron-withdrawing effects that slightly shift the frequencies compared to unsubstituted benzene [7] [8].
The 1,3-dioxolane ring system exhibits distinctive vibrational signatures that are crucial for structural identification. The carbon-hydrogen stretching vibrations of the dioxolane ring appear at 2900-2850 cm⁻¹ with strong intensity, representing both symmetric and asymmetric stretching modes of the methylene groups [4] [5] [9]. These frequencies are characteristic of five-membered cyclic ethers and provide clear evidence for the presence of the dioxolane heterocycle [10] [9].
The carbon-oxygen stretching vibrations of the dioxolane ring constitute one of the most diagnostic features of the infrared spectrum, appearing as strong absorption bands in the region 1140-1070 cm⁻¹ [5] [11]. These vibrations are highly characteristic of cyclic ether linkages and show the expected frequency range for 1,3-dioxolane systems [4] [12] [9]. The intensity of these bands reflects the high polarity of the carbon-oxygen bonds within the heterocyclic framework [13].
The aromatic carbon-carbon stretching vibrations appear in the region 1600-1450 cm⁻¹ with medium to strong intensity, showing the characteristic pattern expected for substituted benzene derivatives [6] [7] [8]. The presence of bromine and fluorine substituents affects these ring vibrations through both inductive and mesomeric effects, creating subtle but detectable shifts in the vibrational frequencies compared to monosubstituted systems [7] [8] [14].
The carbon-hydrogen in-plane bending vibrations occur in the range 1300-1200 cm⁻¹ and are particularly influenced by the presence of the fluorine substituent, which couples strongly with these deformation modes [14] [15]. This coupling effect is characteristic of fluorinated aromatic compounds and provides additional confirmation of the fluorine substitution pattern [16] [15].
The carbon-bromine stretching vibration appears at significantly lower frequencies, typically in the range 650-485 cm⁻¹, due to the heavy atom effect of bromine [17] [7] [14]. This vibration provides definitive evidence for the presence of the bromine substituent and its covalent attachment to the aromatic ring system [7] [18].
The carbon-fluorine stretching vibration occurs in the region 1100-1000 cm⁻¹ and is characterized by strong intensity and significant coupling with other vibrational modes [16] [14] [15]. The high electronegativity of fluorine creates a highly polar carbon-fluorine bond that gives rise to intense infrared absorption, making this band particularly diagnostic for fluorine-containing compounds [19] [15].
The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region 950-800 cm⁻¹ and are diagnostic for the substitution pattern on the benzene ring [6] [8] [20]. For the 3-bromo-4-fluoro substitution pattern, these vibrations provide characteristic fingerprint information that can be used to distinguish this isomer from other possible substitution patterns [7] [8].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Substituted benzene characteristic |
| Dioxolane C-H Stretch | 2900-2850 | Strong | Methylene symmetric/asymmetric |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Ring vibrations with substituent effects |
| C-H In-plane Bend | 1300-1200 | Medium | Coupled with C-F vibrations |
| Dioxolane C-O Stretch | 1140-1070 | Strong | Characteristic cyclic ether |
| C-H Out-of-plane Bend | 950-800 | Medium | Substitution pattern diagnostic |
| C-Br Stretch | 650-485 | Medium | Heavy atom effect |
| C-F Stretch | 1100-1000 | Strong | Highly polar bond |
High-resolution mass spectrometry of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane reveals the molecular ion peaks at m/z 247 and 249, corresponding to the isotopic contribution of bromine-79 and bromine-81, respectively [17] [21] [22]. The isotope pattern exhibits the characteristic 1:1 ratio expected for monobrominated compounds, providing definitive confirmation of a single bromine atom in the molecular structure [17] [23] [22].
The molecular ion typically exhibits weak to medium intensity, which is common for organic brominated compounds due to the tendency of brominated molecules to undergo facile fragmentation under electron ionization conditions [17] [21] [22]. The presence of both halogen substituents and the heterocyclic dioxolane ring contributes to the relative instability of the molecular ion [17] [21].
The most significant fragmentation pathway involves the loss of the entire dioxolane ring system, resulting in fragments at m/z 175/177 [17] . This fragmentation represents the cleavage of the bond connecting the dioxolane ring to the aromatic system and is characteristic of compounds containing this structural motif [17] .
A characteristic fragmentation involves the loss of C₂H₄O₂ (ethylene glycol unit) from the dioxolane ring, producing fragments at m/z 159/161 [17] . This fragmentation pattern is highly diagnostic for 1,3-dioxolane-containing compounds and provides definitive structural information about the presence of this heterocyclic system [17] .
The formation of brominated phenyl cation fragments at m/z 158/160 represents a major fragmentation pathway, resulting from the cleavage of the entire dioxolane substituent while retaining the brominated aromatic system [17] [21] [23]. These fragments often appear with strong intensity and provide confirmation of the brominated aromatic portion of the molecule [21] [23] [22].
The characteristic isotope pattern of these brominated fragments, showing peaks separated by two mass units with approximately equal intensity, serves as a distinctive signature for the presence of bromine in the molecular structure [17] [21] [23] [22].
Ring opening of the dioxolane system produces characteristic fragments, including a prominent peak at m/z 73, which corresponds to the five-membered ring fragment [17] . This fragmentation pathway is common in dioxolane-containing compounds and results from the cleavage of the carbon-oxygen bonds within the heterocyclic ring [17] .
Secondary fragmentation processes lead to the formation of smaller fragments in the range m/z 45-157, representing various combinations of ring opening, side-chain loss, and rearrangement reactions [17] [21] [26]. These secondary fragments provide additional structural information and can be used to confirm the proposed fragmentation pathways [17] [21].
Fluorinated aromatic fragments appear at m/z 95, corresponding to the fluorinated phenyl system after loss of bromine and other substituents [23]. While less intense than the brominated counterparts, these fragments provide complementary information about the fluorine substitution and help confirm the dual halogenation pattern [23] [16].
| Fragment Type | m/z Value | Relative Intensity | Structural Assignment |
|---|---|---|---|
| Molecular Ion | 247/249 | Weak-Medium | [M]⁺- with Br isotope pattern |
| Dioxolane Loss | 175/177 | Medium | Loss of C₃H₄O₂ ring |
| Ethylene Glycol Loss | 159/161 | Medium-Strong | Loss of C₂H₄O₂ |
| Bromophenyl Fragment | 158/160 | Strong | Brominated aromatic cation |
| Ring Opening | 73 | Strong | Dioxolane fragment |
| Fluorophenyl Fragment | 95 | Medium | Fluorinated aromatic system |
The ¹H Nuclear Magnetic Resonance spectrum of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane provides detailed information about the hydrogen environments within the molecule. The aromatic proton signals appear in the characteristic downfield region between 7.1-7.8 ppm, with distinct coupling patterns that reflect the substitution pattern on the benzene ring [28] [29].
The proton at the 2-position of the aromatic ring (H-2) appears as a doublet of doublets at 7.6-7.8 ppm, showing both ortho-coupling to H-6 (J ≈ 8 Hz) and meta-coupling to the fluorine substituent (J ≈ 2 Hz) [28] [29]. This coupling pattern is diagnostic for the 3-bromo-4-fluoro substitution arrangement and provides definitive confirmation of the regiochemistry [28] [29].
The aromatic proton at position 5 (H-5) appears as a doublet at 7.4-7.6 ppm, showing only ortho-coupling to H-6 due to its position adjacent to the fluorine substituent [28]. The chemical shift is influenced by the electron-withdrawing effects of both halogen substituents [28] [29].
The dioxolane ring protons exhibit characteristic chemical shifts and coupling patterns that are diagnostic for this heterocyclic system. The acetal proton (CH) attached to the aromatic ring appears as a singlet at 5.8-6.0 ppm, reflecting its position between two oxygen atoms in the dioxolane ring [5] .
The methylene protons of the dioxolane ring appear as a complex multiplet at 4.0-4.2 ppm, showing characteristic geminal and vicinal coupling patterns typical of five-membered cyclic ethers [5] [31]. The chemical shift reflects the deshielding effect of the adjacent oxygen atoms within the heterocyclic framework [5] .
The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about all carbon environments within the molecule. The aromatic carbon signals span the range 110-160 ppm, with each carbon showing distinct chemical shifts influenced by the electronic effects of the substituents [28] [31].
The carbon bearing the fluorine substituent (C-4) appears at 155-160 ppm and exhibits characteristic carbon-fluorine coupling with a large coupling constant (J_CF = 20-25 Hz) [28] [16] [29]. This coupling pattern is diagnostic for directly bonded carbon-fluorine systems and provides definitive confirmation of the fluorine attachment [28] [16].
The carbon bearing the bromine substituent (C-3) appears at 110-115 ppm, showing the expected downfield shift due to the electron-withdrawing inductive effect of bromine [7] [18]. The chemical shift is characteristic of brominated aromatic carbons and helps confirm the substitution pattern [7] [18].
The ¹⁹F Nuclear Magnetic Resonance spectrum exhibits a single resonance in the range -110 to -120 ppm relative to CFCl₃, which is characteristic of aromatic fluorine substituents [28] [16] [32] [33]. The chemical shift reflects the electronic environment of the fluorine atom bonded to the aromatic ring system [16] [32] [33].
The fluorine signal appears as a sharp singlet in proton-decoupled spectra, but in coupled spectra, it shows characteristic coupling patterns to nearby aromatic protons [28] [16] [29]. The coupling to H-5 (ortho-coupling, J ≈ 10 Hz) and H-2 (meta-coupling, J ≈ 2 Hz) provides additional confirmation of the substitution pattern [28] [16] [29].
Two-dimensional Nuclear Magnetic Resonance techniques reveal long-range coupling relationships that confirm the connectivity between the aromatic ring and the dioxolane system [31] [29] [34]. The correlation between the acetal proton and aromatic carbons provides definitive evidence for the attachment point of the heterocyclic ring [31] [29].
Heteronuclear correlations between fluorine and aromatic carbons confirm the substitution pattern and provide additional structural verification [28] [16] [29]. The magnitude and pattern of these couplings are characteristic of the specific regioisomer and help distinguish it from other possible substitution patterns [28] [16] [29].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| ¹H (H-2 Aromatic) | 7.6-7.8 | dd | JHH = 8 Hz, JHF = 2 Hz |
| ¹H (H-5 Aromatic) | 7.4-7.6 | d | J_HH = 8 Hz |
| ¹H (H-6 Aromatic) | 7.1-7.3 | d | J_HF = 10 Hz |
| ¹H (Dioxolane CH) | 5.8-6.0 | s | - |
| ¹H (Dioxolane CH₂) | 4.0-4.2 | m | J_HH = 5-6 Hz |
| ¹³C (C-4 Aromatic) | 155-160 | d | J_CF = 20-25 Hz |
| ¹³C (C-3 Aromatic) | 110-115 | s | - |
| ¹³C (Dioxolane CH) | 101-103 | s | - |
| ¹³C (Dioxolane CH₂) | 65-67 | t | - |
| ¹⁹F (Aromatic F) | -110 to -120 | s | - |
The ultraviolet-visible absorption spectrum of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane exhibits several distinct absorption bands corresponding to different electronic transitions within the molecular framework. The primary π → π* transitions of the aromatic system appear in the region 250-280 nm with high extinction coefficients (10,000-50,000 M⁻¹cm⁻¹), characteristic of substituted benzene derivatives [35] [36] [37].
These transitions correspond to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the aromatic π-system [35] [36] [15]. The presence of both bromine and fluorine substituents creates significant perturbations to the electronic structure, resulting in bathochromic shifts compared to unsubstituted benzene [36] [15].
Secondary absorption bands appear in the region 280-320 nm with moderate extinction coefficients (1,000-10,000 M⁻¹cm⁻¹), corresponding to n → π* transitions involving lone pairs on the halogen substituents and oxygen atoms [35] [36] [15]. These transitions are particularly influenced by the electronegativity and orbital characteristics of the heteroatoms [36] [15].
The bromine substituent contributes significantly to these longer-wavelength absorptions due to its larger atomic orbitals and lower ionization potential compared to fluorine [36] [15]. The dioxolane oxygen atoms also participate in these transitions, although their contribution is generally weaker than that of the halogen substituents [36].
The molecular system exhibits extended π → π* transitions in the region 230-250 nm with very high extinction coefficients (20,000-60,000 M⁻¹cm⁻¹), reflecting the influence of substituent-induced conjugation effects [35] [36]. The electron-withdrawing nature of the halogen substituents creates polarization in the aromatic system that enhances the oscillator strength of these transitions [36] [15].
The hyperchromic effect observed in these transitions is attributed to the increased transition probability resulting from the perturbation of the aromatic electronic structure by the halogen substituents [36] [15]. This effect is particularly pronounced in compounds containing multiple electronegative substituents [36].
Intramolecular charge transfer transitions appear in the region 200-230 nm with moderate to high extinction coefficients (5,000-20,000 M⁻¹cm⁻¹) [35] [36]. These transitions involve electron transfer from electron-rich regions of the molecule (primarily the aromatic π-system) to electron-deficient regions created by the electronegative substituents [36] [15].
The magnitude and position of these charge transfer bands are strongly influenced by the electronegativity difference between the substituents and the aromatic system [36] [19] [15]. The presence of both electron-withdrawing halogens creates significant charge separation that facilitates these transitions [36] [15].
High-energy σ → σ* transitions occur below 200 nm with very high extinction coefficients (>50,000 M⁻¹cm⁻¹) [35] [36]. These transitions involve the promotion of electrons from bonding σ-orbitals to antibonding σ*-orbitals and are generally less affected by substituent effects than π-system transitions [36].
The carbon-halogen bonds contribute significantly to these high-energy absorptions, with the carbon-bromine bonds showing somewhat lower transition energies than carbon-fluorine bonds due to the larger orbital overlap in the heavier halogen system [36] [15].
The absorption characteristics of the compound show significant sensitivity to solvent polarity and environmental factors [5] [35] [37]. Polar solvents tend to stabilize charge-separated excited states, leading to bathochromic shifts in charge transfer transitions [35] [37].
The rigid structure imposed by the dioxolane ring system limits conformational flexibility and helps maintain consistent electronic properties across different environments [5] [35]. This structural rigidity contributes to the reproducibility of the spectroscopic measurements and enhances the utility of the compound as an analytical standard [5].
| Transition Type | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Electronic Nature |
|---|---|---|---|
| π → π* (Aromatic) | 250-280 | 10,000-50,000 | HOMO → LUMO aromatic |
| n → π* (Heteroatom) | 280-320 | 1,000-10,000 | Lone pair transitions |
| π → π* (Extended) | 230-250 | 20,000-60,000 | Enhanced conjugation |
| Charge Transfer | 200-230 | 5,000-20,000 | Intramolecular CT |
| σ → σ* (High Energy) | <200 | >50,000 | Sigma bond transitions |